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Defensin-related cryptdin-22 -

Defensin-related cryptdin-22

Catalog Number: EVT-246088
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Molecular Weight:
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Product Introduction

Overview

Defensin-related cryptdin-22 is a member of the defensin family, specifically classified as an antimicrobial peptide produced predominantly in the intestinal crypts by Paneth cells. These peptides play a crucial role in the innate immune response, particularly in the gastrointestinal tract, by providing a defense mechanism against a variety of pathogens.

Source

Cryptdin-22 is synthesized in the Paneth cells of the small intestine, which are specialized epithelial cells located at the base of intestinal crypts. These cells are known for their role in maintaining gut homeostasis and host defense through the secretion of various antimicrobial peptides, including cryptdins and defensins. Cryptdin-22 is part of a broader family of mouse defensins that exhibit significant structural and functional diversity.

Classification

Defensin-related cryptdin-22 belongs to the α-defensin class of antimicrobial peptides. This class is characterized by a conserved structure that includes six cysteine residues forming three disulfide bonds, which are critical for their stability and activity. Cryptdins are specifically noted for their bactericidal properties and are classified based on their amino acid sequences and structural characteristics.

Synthesis Analysis

Methods

The synthesis of defensin-related cryptdin-22 involves transcription from specific genes followed by translation into a preproprotein form. The active peptide is generated through proteolytic cleavage, which is typically mediated by enzymes such as matrix metalloproteinase 7. The process includes:

  1. Gene Expression: The gene encoding cryptdin-22 is transcribed into mRNA within Paneth cells.
  2. Translation: The mRNA is translated into a preproprotein, which contains an N-terminal signal sequence that directs it to the endoplasmic reticulum.
  3. Proteolytic Processing: The preproprotein undergoes cleavage to remove the signal peptide, resulting in a propeptide that is further processed to yield the active cryptdin-22.

Technical Details

Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) and Western blotting techniques are commonly employed to analyze the expression levels and confirm the presence of cryptdin-22 in tissue samples.

Molecular Structure Analysis

Structure

Defensin-related cryptdin-22 possesses a characteristic structure typical of α-defensins, featuring:

  • Cysteine Residues: Six cysteine residues that form three disulfide bonds, crucial for maintaining structural integrity.
  • Hydrophobic Core: A hydrophobic region that facilitates interaction with microbial membranes.

Data

The precise amino acid sequence of cryptdin-22 can vary among different mouse strains, but it generally retains key features that define its function as an antimicrobial agent. Structural studies often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Defensin-related cryptdin-22 exhibits broad-spectrum antibacterial activity through several mechanisms:

  1. Membrane Disruption: It can insert itself into bacterial membranes, leading to membrane destabilization and cell lysis.
  2. Inhibition of Cell Wall Synthesis: Cryptdins may interfere with bacterial cell wall synthesis, further contributing to their antimicrobial effects.

Technical Details

The effectiveness of cryptdin-22 against various pathogens can be assessed using assays that measure minimum inhibitory concentrations (MIC) and hemolytic activity against mammalian cells to evaluate selectivity and toxicity.

Mechanism of Action

Process

The mechanism by which defensin-related cryptdin-22 exerts its antimicrobial effects involves several steps:

  1. Binding: The peptide binds to negatively charged components on bacterial membranes.
  2. Insertion: It inserts into the membrane bilayer, forming pores or disrupting lipid bilayers.
  3. Cell Lysis: This disruption leads to leakage of cellular contents and ultimately results in bacterial cell death.

Data

Studies have shown that cryptdins exhibit varying degrees of potency against different bacterial species, with some being more effective against Gram-negative bacteria due to their outer membrane structure.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Cryptdin-22 has a molecular weight typically around 4–5 kDa.
  • Solubility: It is soluble in aqueous solutions, which is essential for its biological function in the intestinal lumen.

Chemical Properties

  • Stability: Defensins are generally stable under physiological conditions but may be sensitive to extreme pH or temperature changes.
  • Antimicrobial Activity: Cryptdin-22 displays potent antimicrobial activity against a range of pathogens, including bacteria and fungi.
Applications

Scientific Uses

Defensin-related cryptdin-22 has significant implications in various fields:

  1. Immunology Research: It serves as a model for studying innate immunity and host-pathogen interactions.
  2. Therapeutic Development: Due to its antimicrobial properties, there is potential for developing novel therapeutics based on defensin peptides to combat antibiotic-resistant infections.
  3. Gut Health Studies: Cryptdins are essential for maintaining gut microbiota balance and understanding their role could lead to advancements in treating gastrointestinal disorders.
Molecular Characterization and Biosynthesis

Gene Structure and Genomic Organization

Defensin-related cryptdin-22 (Crp22) is a member of the α-defensin family, which are cationic antimicrobial peptides predominantly produced by Paneth cells in the small intestinal crypts of mice. The genomic organization of Crp22 is embedded within the highly complex and polymorphic defensin gene cluster located on mouse chromosome 8 (8p22-8A2) [2] [4]. This cluster spans approximately 2.4 Mb and contains at least 98 defensin-related loci, including 53 putative functional genes and 22 pseudogenes [2] [7]. Crp22 resides within the alpha-defensin subcluster, which is flanked by beta-defensin genes and bounded by the marker genes Xkr5 (centromeric) and Atp7b/Alg11 (telomeric) [4].

The defensin genes in this cluster exhibit significant strain-specific polymorphisms. In the reference strain C57BL/6J, the alpha-defensin locus lacks several cryptdin genes (e.g., Defcr1, Defcr2, Defcr4, Defcr6) present in outbred Swiss mice, but expresses high levels of alternative isoforms such as Defcr20, Defcr21, Defcr23, Defcr24, and Defcr27 [1] [4]. Crp22 is postulated to be part of this strain-specific repertoire, though its precise genomic coordinates remain ambiguous due to assembly gaps in the reference genome (Build 36/37). These gaps (ranging from 50 Kb to 2 Mb) may obscure additional defensin loci, complicating the annotation of Crp22 [4].

Like most alpha-defensins, Crp22 follows a two-exon gene structure:

  • Exon 1: Encodes the 5′ untranslated region (UTR) and the signal peptide.
  • Exon 2: Encodes the anionic pro-segment and the mature cationic peptide [2] [7]. This structure contrasts with myeloid α-defensins (e.g., HNP1–4), which utilize three exons [7]. The pro-segment is critical for neutralizing the toxicity of the mature peptide during intracellular processing and facilitating correct folding and disulfide bond formation [7].

Sequence analysis reveals that Crp22 belongs to the "Crp1-like" subclass of cryptdins, characterized by high sequence similarity in the mature peptide domain but variations in the signal and pro-regions [1]. The mature Crp22 peptide is predicted to contain six conserved cysteine residues forming three disulfide bonds in a C1–C6, C2–C4, C3–C5 connectivity—a hallmark of α-defensins [1] [7]. However, strain-specific variations may result in amino acid substitutions in the signal or pro-segments, potentially impacting expression efficiency or activation by proteases like matrix metalloproteinase-7 (MMP-7) [4] [5].

  • Table 1: Genomic Features of Cryptdin-22 in Mouse Strains

    FeatureC57BL/6J MiceOutbred Swiss Mice
    Chromosomal PositionChr 8: 22.5–24.9 MbChr 8: 22.5–24.9 Mb
    Gene ClusterAlpha-defensin subclusterAlpha-defensin subcluster
    Flanking GenesDefcr20, Defcr24Defcr1, Defcr4
    Copy NumberLikely single copyVariable (CNV region)
    Pseudogene StatusNot annotatedPossibly functional
  • Table 2: Predicted Sequence Features of Cryptdin-22

    DomainLength (aa)Key FeaturesFunctional Implications
    Signal Peptide~19–22Hydrophobic, leucine-richIntracellular trafficking
    Pro-segment~39–42Anionic, protease cleavage sitesNeutralizes mature peptide toxicity
    Mature Peptide~32–35Cationic (net charge +4–6), 6 cysteinesAntimicrobial activity, disulfide bonds

The nomenclature and annotation of Crp22 face challenges due to:

  • Duplicated sequences: High similarity between cryptdin genes (e.g., Crp22 shares >90% identity with Crp5 in Swiss mice) [4].
  • Inconsistent references: Discrepancies in gene symbols across databases (Ensembl, MGI, NCBI RefSeq) [4].
  • Pseudogene contamination: Approximately 22 defensin pseudogenes reside in the cluster, some of which may be misannotated as functional genes [2] [4]. Collaborative efforts with the Mouse Genome Nomenclature Committee (MGNC) aim to standardize cryptdin designations, including Crp22 [4].

Evolutionarily, α-defensins like Crp22 arose from β-defensin ancestors via gene duplication and subsequent divergence. This event likely occurred after the bird-mammal split (~310 MYA), as birds lack α-defensins [8]. The clustering of α- and β-defensins on chromosome 8 supports this evolutionary trajectory, with θ-defensins emerging later from α-defensin precursors in primates [7] [8].

Properties

Product Name

Defensin-related cryptdin-22

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